molecular formula C13H18ClN B13258329 N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine

Cat. No.: B13258329
M. Wt: 223.74 g/mol
InChI Key: RMTIMDFHDVUTPG-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is an organic compound characterized by the presence of a cyclobutane ring substituted with a methyl group and an amine group, which is further connected to a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with 3-methylcyclobutan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.

    4-Chloro-3-methylphenol: A related compound with a simpler structure, used as a disinfectant and antiseptic.

Uniqueness

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine

InChI

InChI=1S/C13H18ClN/c1-9-5-12(6-9)15-8-11-3-4-13(14)10(2)7-11/h3-4,7,9,12,15H,5-6,8H2,1-2H3

InChI Key

RMTIMDFHDVUTPG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)NCC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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